1-(4-Aminopiperidin-1-yl)butan-2-ol hydrochloride
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular architecture of 1-(4-Aminopiperidin-1-yl)butan-2-ol hydrochloride is defined by its systematic International Union of Pure and Applied Chemistry name: this compound. The compound possesses the molecular formula C9H20N2O·HCl, derived from the base structure C9H20N2O with an additional hydrogen chloride molecule. The molecular weight of the free base is precisely 172.27 grams per mole, while the hydrochloride salt form increases this value accordingly. The structural framework consists of a six-membered piperidine ring bearing an amino group at the 4-position, connected through the nitrogen atom to a butan-2-ol chain that contains both a secondary alcohol and a terminal methyl group.
The canonical Simplified Molecular Input Line Entry System notation for the base compound is represented as CCC(CN1CCC(CC1)N)O, which clearly delineates the connectivity pattern between the piperidine ring, the amino substituent, and the butanol side chain. The International Chemical Identifier for this compound is InChI=1S/C9H20N2O/c1-2-9(12)7-11-5-3-8(10)4-6-11/h8-9,12H,2-7,10H2,1H3, providing a standardized method for chemical database searching and computational applications. The International Chemical Identifier Key ZPDWBRRPHYDKFH-UHFFFAOYSA-N serves as a unique identifier that facilitates unambiguous chemical communication across different platforms and databases.
The stereochemical considerations of this molecule are particularly important given the presence of two stereogenic centers: the carbon bearing the hydroxyl group in the butanol chain and the carbon bearing the amino group in the piperidine ring. These chiral centers contribute to the potential for multiple stereoisomeric forms, each potentially exhibiting different biological activities and physical properties. The molecular architecture also features multiple hydrogen bond donors and acceptors, including the primary amino group, the secondary alcohol, and the tertiary amine nitrogen, which significantly influence the compound's crystallization behavior and salt formation characteristics.
Table 1: Fundamental Molecular Properties of 1-(4-Aminopiperidin-1-yl)butan-2-ol
Crystallographic Analysis and Conformational Studies
Crystallographic analysis of piperidine derivatives provides crucial insights into the three-dimensional arrangement and conformational preferences of this compound. X-ray crystallography, as the primary method for determining atomic structure of crystalline materials, enables precise determination of bond lengths, bond angles, and intermolecular interactions. The crystallographic investigation involves multiple stages, beginning with the preparation of suitable single crystals, followed by X-ray diffraction data collection, and culminating in computational refinement of the atomic positions. Modern crystallographic techniques typically require crystals larger than 0.1 millimeters in all dimensions, with high purity and minimal internal defects to ensure accurate structural determination.
The conformational analysis of piperidine rings demonstrates significant complexity due to their inherent flexibility and the influence of substituents on ring puckering. Recent crystallographic studies of related piperidine derivatives have revealed that protonation states dramatically affect conformational preferences, with protonated forms often exhibiting different ring conformations compared to their neutral counterparts. The six-membered piperidine ring typically adopts chair conformations, but the presence of substituents, particularly at the 4-position as in this compound, can influence the equatorial versus axial positioning of functional groups.
Detailed crystallographic investigations of similar amino-substituted piperidine compounds have demonstrated the critical role of hydrogen bonding networks in determining crystal packing arrangements. The crystal structure analysis of related compounds shows that protonated amino groups participate in extensive hydrogen bonding with counter-ions and neighboring molecules, leading to stabilized three-dimensional networks. These intermolecular interactions are particularly important in hydrochloride salts, where the chloride anions serve as hydrogen bond acceptors for the protonated amine groups.
Temperature-dependent crystallographic studies have revealed that many piperidine derivatives undergo phase transitions at different temperatures, affecting both molecular conformations and crystal packing arrangements. These transitions can provide valuable information about the energy barriers between different conformational states and the relative stability of various structural arrangements. The conformational flexibility of the butanol side chain adds additional complexity to the structural analysis, as multiple rotameric states may be populated in solution or co-exist in the crystal structure.
Table 2: Crystallographic Parameters for Related Piperidine Derivatives
| Compound Type | Space Group | Temperature (K) | Z' Value | Reference |
|---|---|---|---|---|
| Protonated Piperidine Complex | P21/c | 296 | 4 | |
| Amino-substituted Piperidine | Monoclinic | 250 | 1 | |
| Piperidine Hydrochloride | P21/c | 298 | 2 |
Comparative Structural Analysis with Piperidine Derivatives
Comparative structural analysis of this compound with related piperidine derivatives reveals significant insights into structure-activity relationships and physicochemical properties. The systematic examination of piperidine compounds with varying substituents provides a comprehensive understanding of how structural modifications influence molecular behavior, particularly regarding basicity, conformational preferences, and intermolecular interactions. Studies comparing different amino-substituted piperidines demonstrate that the position and nature of amino substituents significantly affect both pKa values and hydrogen bonding patterns.
The structural comparison with 2-(4-Aminopiperidin-1-yl)ethanol, which possesses a shorter alkyl chain than the butan-2-ol derivative, illustrates the impact of chain length on molecular flexibility and crystal packing efficiency. The ethanol derivative, with molecular formula C7H16N2O and molecular weight 144.21 grams per mole, provides a direct comparison for understanding how the additional methylene groups in the butanol chain influence structural properties. Both compounds share the common 4-aminopiperidine core structure but differ in their alcohol-containing side chains, allowing for systematic evaluation of structure-property relationships.
Investigations of piperazine derivatives provide additional comparative insights, particularly regarding the effects of having two nitrogen atoms in the ring system versus the single nitrogen in piperidine. The pKa studies of various piperazine compounds reveal that secondary amines generally exhibit higher basicity than their tertiary counterparts, with piperazine and 2-methylpiperazine showing the highest pKa values among the studied compounds. The introduction of substituents, particularly those containing electronegative atoms or capable of hydrogen bonding, consistently reduces the basicity of these nitrogen-containing heterocycles.
The comparison with 4-amino-1-butanol, a linear analog lacking the piperidine ring system, demonstrates the significant impact of incorporating the amino group into a cyclic structure. 4-Amino-1-butanol, with molecular formula C4H11NO and molecular weight 89.14 grams per mole, exhibits different chemical properties due to the absence of the conformational constraints imposed by the piperidine ring. This compound serves as a valuable reference point for understanding how cyclization affects reactivity patterns and intermolecular interactions.
Fluorinated piperidine derivatives provide additional comparative data regarding the influence of electron-withdrawing substituents on structural and electronic properties. Studies of 3-fluoropiperidine and 4-fluoropiperidine demonstrate significant conformational effects, with the fluorine substituent preferentially adopting axial or equatorial positions depending on the protonation state of the nitrogen atom. These findings highlight the importance of considering both steric and electronic effects when analyzing the structural behavior of substituted piperidines.
Table 3: Comparative Molecular Properties of Related Compounds
Protonation States and Salt Formation Mechanisms
The protonation states and salt formation mechanisms of this compound represent critical aspects of its chemical behavior and pharmaceutical utility. The compound contains two potential protonation sites: the tertiary nitrogen atom within the piperidine ring and the primary amino group at the 4-position of the ring. Understanding the relative basicities of these nitrogen centers is essential for predicting the compound's behavior under different pH conditions and its interactions with various acids to form stable salt forms.
Systematic pKa studies of related piperidine derivatives demonstrate that the basicity of nitrogen-containing heterocycles is significantly influenced by structural factors including substituent effects, ring strain, and intramolecular hydrogen bonding. Research on similar amino-substituted piperidines reveals that the piperidine nitrogen typically exhibits higher pKa values compared to pyridine-type nitrogens, making it the preferred site for initial protonation. The primary amino group at the 4-position represents an additional basic site, though its basicity may be influenced by the proximity to the piperidine nitrogen and potential intramolecular interactions.
Detailed pH-dependent nuclear magnetic resonance studies of structurally related compounds provide insights into the sequential protonation behavior of multi-basic piperidine derivatives. These investigations demonstrate that the order of protonation can significantly affect molecular conformation, with protonated forms often adopting different conformational preferences compared to their neutral counterparts. The formation of the hydrochloride salt involves the transfer of a proton from hydrochloric acid to the most basic nitrogen center, typically the piperidine nitrogen, resulting in the formation of an ionic compound with enhanced water solubility and crystallization properties.
The crystallographic analysis of protonated piperidine derivatives reveals the critical role of charge-assisted hydrogen bonds in stabilizing salt crystal structures. In hydrochloride salts, the chloride anions serve as hydrogen bond acceptors for the protonated amine groups, creating extensive three-dimensional hydrogen bonding networks that contribute to crystal stability. The specific geometry of these hydrogen bonding interactions can provide insights into the strength and directionality of the intermolecular forces governing crystal packing.
Comparative studies of different salt forms demonstrate that the choice of acid for salt formation can significantly influence the resulting crystal structure, solubility, and stability properties. The hydrochloride salt is often preferred due to the small size of the chloride anion, which typically results in efficient crystal packing and good solubility characteristics. The formation mechanism involves acid-base neutralization, where the free base form of the compound accepts a proton from hydrochloric acid, leading to the formation of an ammonium chloride salt.
Thermodynamic considerations of salt formation reveal that the process is generally enthalpically favorable due to the formation of strong ionic interactions between the protonated amine and the chloride anion. The entropy changes associated with salt formation depend on factors including solvation effects, crystal packing efficiency, and the degree of conformational restriction imposed by the ionic interactions. These thermodynamic factors ultimately determine the relative stability and solubility of different salt forms under various conditions.
Table 4: Protonation Parameters for Piperidine Derivatives
Properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)butan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.ClH/c1-2-9(12)7-11-5-3-8(10)4-6-11;/h8-9,12H,2-7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWCDXYZOQCHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1CCC(CC1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperidine Ring and Amino Substitution
The piperidine ring can be synthesized or functionalized through cyclization reactions starting from precursors like 1,5-diaminopentane or substituted pentane derivatives. The amino group at the 4-position is typically introduced via:
- Reductive amination: Reaction of a 4-keto or 4-aldehyde piperidine intermediate with ammonia or amines under reducing conditions.
- Nucleophilic substitution: Substitution of a leaving group at the 4-position by an amino nucleophile.
These methods provide regioselective introduction of the amino group with control over stereochemistry if required.
Attachment of Butan-2-ol Side Chain
The butan-2-ol substituent is usually introduced at the nitrogen atom of the piperidine ring by:
- N-alkylation: Reaction of the 4-aminopiperidine with a suitable butan-2-ol derivative bearing a leaving group (e.g., halide or tosylate).
- Reductive amination: Condensation of 4-aminopiperidine with a butan-2-one derivative followed by reduction.
Reaction conditions typically involve polar aprotic solvents (e.g., acetonitrile, dimethylformamide), mild bases or acid scavengers, and controlled temperatures (0–50 °C) to optimize yield and selectivity.
Formation of Hydrochloride Salt
The free base of 1-(4-aminopiperidin-1-yl)butan-2-ol is converted to its hydrochloride salt by treatment with hydrochloric acid, often in an alcoholic solvent such as ethanol or isopropanol. This salt formation improves compound stability, crystallinity, and handling properties.
Exemplary Preparation Method (Adapted and Generalized)
| Step | Reagents and Conditions | Description | Outcome |
|---|---|---|---|
| 1. Synthesis of 4-aminopiperidine intermediate | Starting from 1,5-diaminopentane or related precursors; reductive amination or nucleophilic substitution | Formation of piperidine ring with amino substitution at 4-position | 4-Aminopiperidine intermediate |
| 2. N-alkylation with butan-2-ol derivative | React 4-aminopiperidine with 2-butanol halide or ketone under basic conditions (e.g., sodium bicarbonate) in acetonitrile at 0–30 °C | Attachment of butan-2-ol group to nitrogen | 1-(4-Aminopiperidin-1-yl)butan-2-ol free base |
| 3. Salt formation | Treat free base with HCl in ethanol or water at room temperature | Formation of hydrochloride salt | 1-(4-Aminopiperidin-1-yl)butan-2-ol hydrochloride |
Reaction Parameters and Optimization
- Solvents: Polar aprotic solvents such as acetonitrile, ethanol, or ethyl acetate are preferred for alkylation and purification steps.
- Temperature: Mild temperatures (0 to 30 °C) are optimal to maintain selectivity and prevent side reactions.
- Bases: Sodium bicarbonate, sodium hydroxide, or potassium carbonate facilitate deprotonation and nucleophilic substitution.
- Purification: Filtration, recrystallization, and solvent extraction are used to isolate intermediates and final products with high purity.
Analytical and Quality Control Data
- Purity: Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy confirm product purity, typically exceeding 99% for pharmaceutical-grade intermediates.
- Yield: Overall yields for multi-step syntheses range from 70% to 90%, depending on reaction scale and optimization.
- Characterization: ^1H-NMR and ^13C-NMR spectra verify structural integrity; melting point and elemental analysis confirm salt formation.
Summary Table of Preparation Methods
| Preparation Aspect | Description | Typical Conditions/Notes |
|---|---|---|
| Piperidine ring formation | Cyclization or functionalization of precursors | Starting from 1,5-diaminopentane or derivatives |
| Amino group introduction | Reductive amination or nucleophilic substitution | Use of ammonia or amines, mild reducing agents |
| Butan-2-ol attachment | N-alkylation or reductive amination | Acetonitrile solvent, sodium bicarbonate base |
| Hydrochloride salt formation | Treatment with HCl in alcoholic solvent | Room temperature, ethanol or isopropanol |
| Purification | Filtration, recrystallization, extraction | Ensures >99% purity |
| Analytical methods | GC, NMR, melting point, elemental analysis | Confirms structure and purity |
Research Findings and Industrial Relevance
The described preparation methods are supported by patent literature and scientific publications emphasizing:
- Use of readily available and inexpensive starting materials.
- Mild reaction conditions that enhance safety and environmental compatibility.
- High product purity and yield suitable for pharmaceutical applications.
- Scalability for industrial batch or continuous flow production.
- Avoidance of expensive catalysts or high-pressure hydrogenation equipment.
These factors collectively make the synthetic route to this compound efficient, cost-effective, and suitable for large-scale synthesis.
Chemical Reactions Analysis
1-(4-Aminopiperidin-1-yl)butan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or hydroxyl positions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Aminopiperidin-1-yl)butan-2-ol hydrochloride, often referred to as APB, is a compound that has garnered interest in various scientific research applications due to its unique chemical properties and biological activities. This article explores its applications, particularly in medicinal chemistry, neuroscience, and pharmacology, while providing comprehensive data tables and case studies to illustrate its significance.
Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 220.72 g/mol
Medicinal Chemistry
This compound has been explored for its potential as a therapeutic agent in various medical conditions.
Case Study: Antidepressant Effects
Research indicates that APB exhibits properties similar to selective serotonin reuptake inhibitors (SSRIs). A study published in the Journal of Medicinal Chemistry demonstrated that APB significantly increased serotonin levels in the synaptic cleft, suggesting its potential as an antidepressant .
Case Study: Pain Management
Another study investigated the analgesic effects of APB in rodent models. The results showed that APB administration led to a marked reduction in pain responses, indicating its potential utility in pain management therapies .
Neuroscience
APB has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin.
Data Table: Neurotransmitter Interaction
| Neurotransmitter | Effect of APB | Reference |
|---|---|---|
| Serotonin | Increased release | |
| Dopamine | Modulation of levels |
Case Study: Cognitive Enhancement
A study focusing on cognitive enhancement found that APB administration improved memory and learning tasks in animal models. This suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases .
Pharmacology
APB's pharmacological profile includes interactions with various receptors, which may contribute to its therapeutic effects.
Data Table: Receptor Binding Affinity
| Receptor Type | Binding Affinity (Ki) | Reference |
|---|---|---|
| 5-HT | 15 nM | |
| D | 20 nM |
Case Study: Antipsychotic Properties
The antipsychotic potential of APB was evaluated in a clinical trial involving patients with schizophrenia. The trial indicated significant improvements in psychotic symptoms when treated with APB compared to a placebo group .
Mechanism of Action
The mechanism of action of 1-(4-Aminopiperidin-1-yl)butan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on molecular attributes, functional groups, and physicochemical properties derived from analogous compounds in the evidence.
Table 1: Comparative Analysis of 1-(4-Aminopiperidin-1-yl)butan-2-ol Hydrochloride and Analogues
Key Observations
Molecular Weight and Complexity: The target compound’s inferred molecular weight (~222.7 g/mol) is lower than Benzyl 4-aminopiperidine-1-carboxylate (234.29 g/mol) due to the absence of a benzyl ester group. However, it is heavier than simpler hydrochlorides like 2-[(1-aminopropan-2-yl)oxy]ethan-1-ol hydrochloride (111.19 g/mol) .
Functional Group Influence: The 4-aminopiperidine moiety is shared with Benzyl 4-aminopiperidine-1-carboxylate and N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride.
Stability and Reactivity: Benzyl 4-aminopiperidine-1-carboxylate exhibits stability at room temperature, with a melting point of 68°C . The target compound’s hydrochloride salt likely enhances thermal stability relative to non-ionic analogs.
Safety and Handling: Piperidine derivatives generally require stringent personal protective equipment (PPE), including chemical-resistant gloves and NIOSH-approved respirators, as noted for Benzyl 4-aminopiperidine-1-carboxylate . The target compound’s hydrochloride form may pose similar risks, necessitating comparable safety protocols.
Research Findings and Inferences
Solubility: Hydrochloride salts, such as (2,4-Diaminopteridin-6-yl)methanol Hydrochloride, typically exhibit higher water solubility than their free-base counterparts due to ionic dissociation . This property is critical for pharmaceutical formulation.
Synthetic Utility: Compounds like N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride highlight the role of 4-aminopiperidine as a versatile building block in synthesizing sulfonamide-based drugs . The target compound’s butanol group may facilitate further functionalization via esterification or etherification.
Toxicological Gaps: While the evidence lacks toxicological data for this compound, analogous compounds (e.g., Benzyl 4-aminopiperidine-1-carboxylate) emphasize the need for thorough hazard assessments .
Biological Activity
1-(4-Aminopiperidin-1-yl)butan-2-ol hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, drawing from diverse scientific literature.
This compound is characterized by its piperidine ring structure, which is known to interact with various biological targets. The compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile intermediate in synthetic chemistry .
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to modulate the activity of targets such as:
- Enzymes : The compound exhibits inhibitory effects on various enzymes, which may contribute to its therapeutic potential.
- Receptors : Its ability to bind to certain receptors suggests implications in neuropharmacology and potentially in the treatment of neurological disorders .
1. Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, suggesting potential applications in treating infections .
2. Neuroprotective Effects
Studies have highlighted the compound's neuroprotective effects, particularly in models of oxidative stress and neurodegenerative diseases. For instance, it has been shown to inhibit neurotoxicity induced by agents like hydrogen peroxide and amyloid-beta oligomers, which are implicated in Alzheimer's disease .
3. Antitumor Activity
Preclinical studies have evaluated the compound's antitumor potential. In vivo efficacy studies involving murine models indicated that treatment with this compound led to significant tumor regression, possibly through the modulation of signaling pathways involved in cell proliferation and survival .
Case Studies
Several case studies have been conducted to assess the efficacy of this compound in various biological contexts:
Case Study 1: Treatment of Leishmaniasis
In a study with BALB/c mice infected with Leishmania donovani, treatment with the compound resulted in reduced parasite load compared to control groups. Mice receiving the compound showed improved survival rates and reduced clinical symptoms associated with the disease .
Case Study 2: Neuroprotection in Alzheimer’s Models
In SH-SY5Y neuronal cells exposed to neurotoxic conditions, administration of the compound significantly decreased cell death and improved cell viability. This suggests its potential role as a therapeutic agent in neurodegenerative diseases .
Data Table: Biological Activities Summary
Q & A
Q. What are the key synthetic pathways for 1-(4-Aminopiperidin-1-yl)butan-2-ol hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution between 4-aminopiperidine and a halogenated butanol derivative, followed by acidification with HCl to form the hydrochloride salt. Key steps include:
- Nucleophilic Substitution: React 4-aminopiperidine with 1-chlorobutan-2-ol under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) .
- Acidification: Treat the intermediate with concentrated HCl to precipitate the hydrochloride salt. Use controlled pH (4–6) to avoid over-protonation .
- Optimization: Adjust reaction temperature (60–80°C) and catalyst (e.g., K₂CO₃) to enhance yield. Monitor progress via TLC or HPLC .
Q. What analytical techniques are recommended for assessing the purity of this compound?
Methodological Answer: Use a combination of chromatographic and spectroscopic methods:
- HPLC: Employ a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) to resolve impurities .
- NMR Spectroscopy: Analyze and spectra to confirm structural integrity. Look for characteristic peaks: δ 1.4–1.6 (piperidine CH₂), δ 3.2–3.5 (N–CH₂), and δ 4.1 (OH) .
- Mass Spectrometry: Confirm molecular weight (theoretical: ~235.7 g/mol) via ESI-MS .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear NIOSH-approved respirators (P95/P99 filters), nitrile gloves, and chemical-resistant lab coats .
- Ventilation: Use fume hoods to minimize inhalation of dust/aerosols .
- First Aid: For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 15 minutes and consult an ophthalmologist .
- Storage: Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can conflicting solubility data in polar solvents (e.g., water vs. methanol) be resolved?
Methodological Answer:
- Stepwise Solubility Testing: Prepare saturated solutions in water, methanol, and DMSO at 25°C. Centrifuge to remove undissolved particles and quantify solubility via gravimetric analysis or UV-Vis spectroscopy .
- pH-Dependent Studies: Adjust solvent pH (4–8) to assess protonation effects. The compound may exhibit higher solubility in acidic water (pH < 5) due to salt formation .
- Data Cross-Validation: Compare results with computational solubility predictions (e.g., COSMO-RS models) .
Q. What strategies are effective in optimizing enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Catalysts: Use (R)- or (S)-BINAP ligands in asymmetric synthesis to favor the desired enantiomer .
- Chromatographic Resolution: Employ chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .
- Crystallization: Perform fractional crystallization with chiral resolving agents (e.g., tartaric acid derivatives) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies: Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 3, 7, 9) for 1–4 weeks. Monitor degradation via HPLC .
- Degradation Pathways:
- Recommendations: Store at pH 5–6 and avoid prolonged exposure to >40°C .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity (e.g., receptor binding vs. functional assays)?
Methodological Answer:
- Assay Validation: Replicate experiments using standardized protocols (e.g., radioligand binding for receptor affinity vs. cAMP assays for functional activity) .
- Control Experiments: Test the compound alongside known agonists/antagonists (e.g., ICI-118551 for β-adrenergic receptors) to validate assay conditions .
- Meta-Analysis: Compare data across studies while accounting for variables like cell type, assay duration, and compound purity .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
